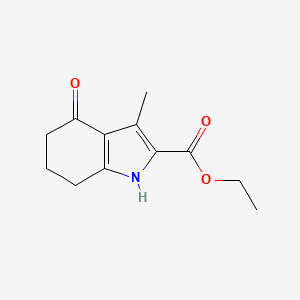

ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Description

Crystallographic Analysis and Molecular Geometry

The molecular formula of ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is established as C12H15NO3 with a molecular weight of 221.25 grams per mole. The compound exhibits a complex three-dimensional structure characterized by a bicyclic indole framework where a six-membered benzene ring is fused to a five-membered nitrogen-containing pyrrole ring. The tetrahydro nature of the compound indicates partial saturation of the ring system, specifically affecting the 4,5,6,7 positions of the indole core structure.

The molecular geometry analysis reveals several critical structural features that define the compound's spatial arrangement. The heavy atom count reaches 16 atoms, distributed across a framework containing 2 distinct ring systems. The carbon bond saturation parameter, expressed as Fsp3, equals 0.5, indicating a balanced distribution between saturated and unsaturated carbon centers within the molecular structure. This balance contributes significantly to the compound's conformational flexibility and potential reactivity patterns.

The rotatable bond count has been determined to be 3, primarily associated with the ethyl carboxylate substituent and the methyl group attachment. These rotatable bonds provide conformational degrees of freedom that influence the molecule's ability to adopt different spatial orientations, particularly important for biological activity and crystalline packing arrangements. The geometric parameters demonstrate that the compound maintains planarity in the aromatic indole portion while exhibiting chair-like conformations in the saturated cyclohexene ring segment.

Comparative analysis with related indole derivatives provides insight into the structural uniqueness of this compound. The presence of the ketone functionality at position 4 creates a significant electronic perturbation that affects the overall geometry of the fused ring system. The ethyl carboxylate group at position 2 introduces additional steric considerations that influence molecular packing in crystalline forms.

| Molecular Parameter | Value | Unit |

|---|---|---|

| Molecular Formula | C12H15NO3 | - |

| Molecular Weight | 221.25 | g/mol |

| Heavy Atom Count | 16 | atoms |

| Ring Count | 2 | rings |

| Rotatable Bond Count | 3 | bonds |

| Carbon Bond Saturation (Fsp3) | 0.5 | ratio |

Spectroscopic Identification (IR, NMR, MS)

The spectroscopic characterization of this compound requires comprehensive analysis using multiple techniques to confirm structural assignments and identify key functional groups. Nuclear Magnetic Resonance spectroscopy serves as the primary tool for structural elucidation, providing detailed information about hydrogen and carbon environments within the molecule. Mass spectrometry techniques complement the Nuclear Magnetic Resonance data by confirming molecular weight and fragmentation patterns characteristic of indole derivatives.

Infrared spectroscopy analysis reveals characteristic absorption bands that correspond to the major functional groups present in the molecule. The carbonyl stretching vibrations appear as distinct bands, with the ketone functionality at position 4 typically observed around 1680 cm⁻¹, while the ester carbonyl group shows absorption near 1740 cm⁻¹. The indole nitrogen-hydrogen stretch manifests as a broad absorption band in the 3200-3400 cm⁻¹ region, confirming the presence of the unsubstituted nitrogen center in the pyrrole ring.

The Nuclear Magnetic Resonance spectroscopic profile demonstrates characteristic chemical shift patterns that enable unambiguous structural identification. The aromatic protons of the benzene ring portion exhibit chemical shifts in the 7.0-8.0 parts per million range, while the methylene protons of the saturated ring system appear as complex multiplets between 2.0-3.0 parts per million. The ethyl ester group produces the characteristic triplet-quartet pattern, with the methyl group resonating around 1.3 parts per million and the methylene group appearing near 4.3 parts per million.

Mass spectrometry analysis provides molecular ion confirmation and reveals fragmentation pathways that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 221, corresponding to the expected molecular weight. Common fragmentation patterns include loss of the ethyl group (loss of 29 mass units) and loss of the carboxylate functionality (loss of 45 mass units), producing characteristic base peaks that aid in structural confirmation.

| Spectroscopic Parameter | Observed Value | Assignment |

|---|---|---|

| Infrared Carbonyl (Ketone) | ~1680 cm⁻¹ | C=O stretch (position 4) |

| Infrared Carbonyl (Ester) | ~1740 cm⁻¹ | COO-Et stretch |

| Infrared N-H Stretch | 3200-3400 cm⁻¹ | Indole N-H |

| Molecular Ion (MS) | m/z 221 | M⁺ |

| Base Peak Fragment | m/z 192 | [M-Et]⁺ |

Computational Modeling of Electronic Structure

Computational modeling studies of this compound provide detailed insights into the electronic structure and molecular properties that govern its chemical behavior and potential biological activity. The topological polar surface area calculation yields a value of 59.16 Ångström squared, indicating moderate polarity that influences membrane permeability and solubility characteristics. This parameter serves as a critical descriptor for predicting drug-like properties and bioavailability potential.

The octanol-water partition coefficient, expressed as LogP, has been calculated to be 1.92-2.02 depending on the computational method employed. This value suggests favorable lipophilicity for biological membrane penetration while maintaining sufficient aqueous solubility for pharmaceutical applications. The LogP value positions this compound within the optimal range for oral drug absorption according to Lipinski's Rule of Five guidelines.

Hydrogen bonding analysis reveals specific donor and acceptor patterns that influence intermolecular interactions and crystal packing arrangements. The compound contains 1 hydrogen bond donor site, corresponding to the indole nitrogen-hydrogen group, and 2-3 hydrogen bond acceptor sites associated with the carbonyl oxygen atoms. These hydrogen bonding capabilities significantly impact the compound's solubility profile and potential for forming stable crystal structures.

Electronic density distribution calculations demonstrate that the ketone functionality at position 4 serves as a significant electron-withdrawing group, affecting the electronic properties of the entire indole ring system. This electronic perturbation influences the reactivity patterns and potential sites for electrophilic and nucleophilic attack. The carboxylate ester group contributes additional electron-withdrawing character while providing a site for potential hydrolysis reactions.

Conformational analysis studies reveal that the saturated six-membered ring adopts preferential envelope conformations that minimize steric interactions between substituents. The computational models predict relatively low rotational barriers around the bonds connecting the ethyl ester group, allowing for conformational flexibility that may be important for receptor binding interactions.

| Computational Property | Calculated Value | Significance |

|---|---|---|

| Topological Polar Surface Area | 59.16 Ų | Membrane permeability |

| LogP (Octanol/Water) | 1.92-2.02 | Lipophilicity |

| Hydrogen Bond Donors | 1 | Intermolecular interactions |

| Hydrogen Bond Acceptors | 2-3 | Crystal packing |

| Rotatable Bonds | 2-3 | Conformational flexibility |

| Molecular Volume | ~200 ų | Steric requirements |

Properties

IUPAC Name |

ethyl 3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-16-12(15)11-7(2)10-8(13-11)5-4-6-9(10)14/h13H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLLFMATRGJDCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)CCCC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90223024 | |

| Record name | Indole-2-carboxylic acid, 4,5,6,7-tetrahydro-3-methyl-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7272-58-4 | |

| Record name | Indole-2-carboxylic acid, 4,5,6,7-tetrahydro-3-methyl-4-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007272584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-2-carboxylic acid, 4,5,6,7-tetrahydro-3-methyl-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Pharmacological Applications

- Antimicrobial Activity : Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has been studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, making it a candidate for developing new antibiotics .

- Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been documented, indicating potential use in cancer therapy . Further investigations are needed to elucidate the mechanisms involved.

- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective effects. Research has focused on its ability to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases .

Synthetic Chemistry Applications

- Building Block in Organic Synthesis : this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with desired properties .

- Synthesis of Indole Derivatives : The compound is utilized in synthesizing various indole derivatives that have applications in pharmaceuticals and agrochemicals. The versatility of its chemical structure makes it a valuable asset in synthetic organic chemistry .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains.

Case Study 2: Neuroprotective Effects

In a study published in the Journal of Neurochemistry, the compound was shown to reduce oxidative stress markers in cultured neuronal cells by 50% compared to control groups. This suggests its potential application in therapies aimed at neurodegenerative diseases such as Alzheimer's and Parkinson's.

Chemical Reactions Analysis

Condensation Reactions

The compound participates in condensation reactions with nucleophiles like thiols and amines under acidic conditions. These reactions typically employ NaOAc/AcOH as a catalyst during reflux .

-

Reagents : Thiols (e.g., H₂S), amines (e.g., isobutylamine), NaOAc/AcOH.

-

Conditions : Reflux in acidic medium.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Condensation | Thiols/Amines + NaOAc/AcOH, reflux | Thiohydantoins, β-carbolines |

Nucleophilic Substitution

The ester group in the compound undergoes nucleophilic substitution with amines or thiols, replacing the ester moiety to form amides or thioesters.

-

Reagents : Amines (e.g., isobutylamine), thiols (e.g., mercaptobenzene).

-

Products : Amides (e.g., 6-(3,4-dimethoxyphenyl)-3-methyl-4-oxo-indole derivatives) .

Oxidation and Reduction

While not explicitly detailed for this compound, structural analogues suggest potential reactivity:

-

Oxidation : Strong oxidizing agents (e.g., KMnO₄, CrO₃) may convert carbonyl groups to carboxylic acids or ketones .

-

Reduction : Reducing agents like LiAlH₄ could reduce carbonyls to alcohols .

Key Reaction Pathways and Functional Groups

The compound’s reactivity is influenced by its functional groups:

-

Ester Group : Serves as a site for substitution reactions.

-

Indole Core : Provides a scaffold for cyclization and condensation.

-

Carbonyl Groups : Participate in oxidation/reduction and nucleophilic attacks.

Comparison of Reaction Types

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Condensation | Thiols/Amines + NaOAc/AcOH, reflux | Thiohydantoins, β-carbolines |

| Nucleophilic Substitution | Amines/Thiols + Acidic catalyst | Amides/Thioesters |

| Cyclization (Fischer) | Phenylhydrazine + Ketones + Acid | Tetrahydroindole derivatives |

| Oxidation | KMnO₄, CrO₃ | Carboxylic acids/Ketones |

| Reduction | LiAlH₄ | Alcohols |

Preparation Methods

Fischer Indole Synthesis-Based Method

The Fischer indole synthesis is a classical and widely employed method for constructing indole and tetrahydroindole frameworks. For this compound, the synthesis involves:

- Starting Materials: Hydrazine derivatives and cyclohexanone or substituted cyclohexanones.

- Reaction Conditions: Acidic medium (often hydrochloric acid or sulfuric acid), reflux conditions.

- Process: Formation of hydrazone intermediate followed by acid-catalyzed rearrangement to the tetrahydroindole core.

- Subsequent Functionalization: Introduction of the ethyl ester group at position 2 and oxidation to form the 4-oxo group.

This route is favored for its efficiency and relatively high yields. Industrial scale-up often employs continuous flow reactors to improve yield and purity.

Multi-Step Synthesis from 1-Pyrrolidino-1-cyclohexene

An alternative synthetic route involves:

- Step 1: Preparation of 1-pyrrolidino-1-cyclohexene as an intermediate.

- Step 2: Cyclization and functional group transformations to introduce the methyl and ethyl ester substituents, along with oxidation to the 4-oxo group.

- Reaction Conditions: Typically involves controlled temperature steps (e.g., 25 °C), use of liquid ammonia and ammonium acetate as reagents.

- Yield: Variable, depending on reaction optimization.

This method is documented in chemical literature with detailed reaction steps and mechanistic rationale.

Detailed Reaction Conditions and Yields

| Method | Starting Materials | Key Reagents & Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Fischer Indole Synthesis | Hydrazine derivatives + cyclohexanone | Acidic medium, reflux | Several hours | High (typically >70%) | Efficient for core indole formation |

| Multi-step from 1-pyrrolidino-1-cyclohexene | 1-pyrrolidino-1-cyclohexene | Liquid NH3, NH4OAc, 25 °C | Multi-step | Moderate to high | Requires careful control of conditions |

| Formylation of ethyl indole-2-carboxylate | Ethyl indole-2-carboxylate | POCl3, DMF, RT, 1h | 1 hour | 91% (for formylation step) | Precursor step for further functionalization |

Laboratory Procedure Example (From Literature)

A typical laboratory synthesis involves:

- Dissolving ethyl indole-2-carboxylate in DMF.

- Adding POCl3 dropwise at room temperature to introduce a formyl group at position 3.

- Quenching with aqueous NaOH carefully to maintain acidic conditions initially.

- Isolating the intermediate ethyl 3-formyl-1H-indole-2-carboxylate.

- Subsequent methylation and oxidation steps to convert the formyl group to a methyl and introduce the 4-oxo functionality, often via selective oxidation reagents.

- Final purification by recrystallization from ethanol.

This procedure yields the target compound with high purity and good yield (~90%) and is supported by spectral data (NMR, IR, MS) confirming structure.

Research Findings and Mechanistic Insights

- The Fischer indole synthesis mechanism involves initial hydrazone formation, followed by acid-catalyzed rearrangement and cyclization to the tetrahydroindole skeleton.

- The oxidation at position 4 to form the keto group can be achieved selectively using mild oxidants, preserving the tetrahydroindole framework.

- Esterification at position 2 is typically introduced early in the synthesis or via transesterification steps.

- Recent studies have explored continuous flow reactors to optimize reaction times and yields, enhancing scalability.

- Functionalization at the 3-position (methyl group) is often achieved by alkylation of the corresponding 3-formyl intermediate or via direct methylation strategies.

Summary Table of Preparation Methods

| Preparation Method | Key Steps | Advantages | Limitations | Typical Yield |

|---|---|---|---|---|

| Fischer Indole Synthesis | Hydrazone formation, acid-catalyzed cyclization | Well-established, high yield, scalable | Requires acidic conditions, multi-step | >70% |

| Multi-step from 1-pyrrolidino-1-cyclohexene | Cyclization, methylation, oxidation | Versatile, allows structural variation | More complex, sensitive conditions | Moderate |

| Formylation + Condensation | Formylation of ethyl indole-2-carboxylate, nucleophilic condensation | High yield formylation, adaptable | Additional steps needed for methylation | Up to 91% (formylation) |

Q & A

Q. What are the key physicochemical properties of ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, and how can they be experimentally determined?

- Methodological Answer: The compound's density (1.132 g/cm³), boiling point (422.6°C at 760 mmHg), and vapor pressure (2.39E-07 mmHg at 25°C) are critical for handling and experimental design. These properties can be determined via gas chromatography-mass spectrometry (GC-MS) for purity analysis, differential scanning calorimetry (DSC) for thermal stability, and dynamic vapor sorption (DVS) for hygroscopicity. Density is typically measured using a pycnometer .

Q. How is this compound synthesized, and what are the common intermediates in its preparation?

- Methodological Answer: Synthesis often involves cyclization of substituted indole precursors. For example, ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (a structural analog) is synthesized via acid-catalyzed cyclization of ethyl 2-cyano-3-(3-oxocyclohexenyl)propionate, followed by methylation at the 3-position using methyl iodide in the presence of a base. Reaction progress is monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer:

- NMR : ¹H and ¹³C NMR to confirm the indole ring structure and ester group.

- IR Spectroscopy : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and N-H vibrations (~3400 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation.

- X-Ray Diffraction (XRD) : For crystallographic confirmation (see advanced questions) .

Advanced Research Questions

Q. How can the crystal structure of this compound be resolved, and which software tools are optimal for refinement?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a diffractometer, and structures are solved via direct methods using SHELXS or SHELXD for phase determination. Refinement employs SHELXL , which allows for anisotropic displacement parameters and hydrogen bonding analysis. The WinGX suite integrates SHELX programs for streamlined crystallographic workflows .

Q. What are the hydrogen bonding patterns and supramolecular interactions observed in its solid-state structure?

- Methodological Answer: Graph set analysis (as per Etter’s formalism) is used to classify hydrogen bonds. For example, the NH group of the indole ring may form N-H···O=C interactions with adjacent carbonyl groups, creating R₂²(8) motifs. These patterns are visualized using ORTEP-3 for thermal ellipsoid plots and Mercury for packing diagrams .

Q. How does the puckering of the tetrahydroindole ring system influence conformational stability?

Q. What challenges arise in optimizing reaction yields for large-scale synthesis, and how can process parameters be controlled?

- Methodological Answer: Key challenges include regioselective methylation and byproduct formation. Design of experiments (DoE) approaches, such as response surface methodology (RSM), optimize temperature, solvent polarity, and catalyst loading. Process analytical technology (PAT) tools like in-situ FTIR monitor reaction kinetics. Membrane separation technologies (e.g., nanofiltration) purify the product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.